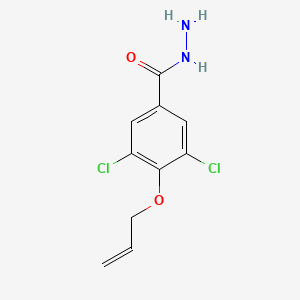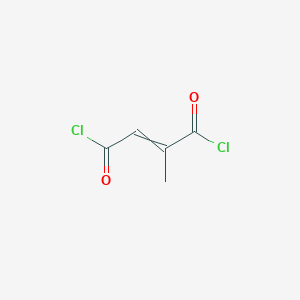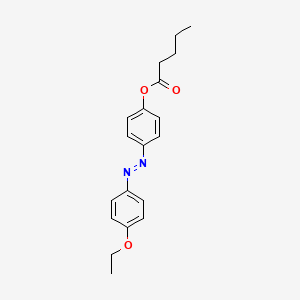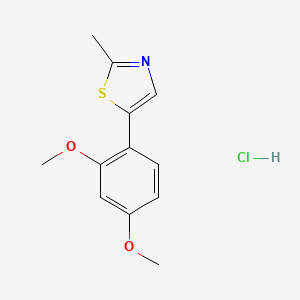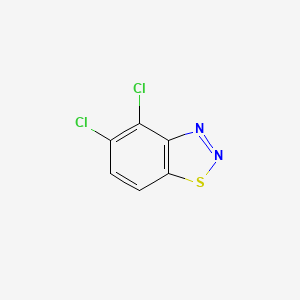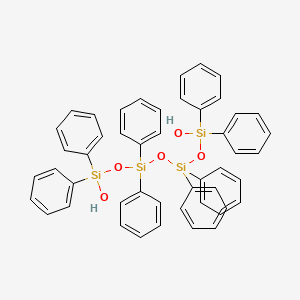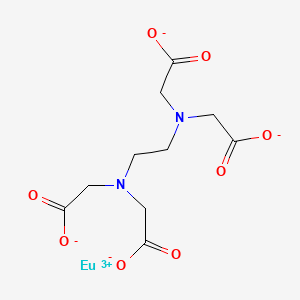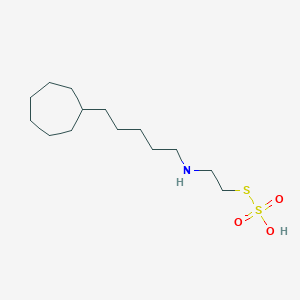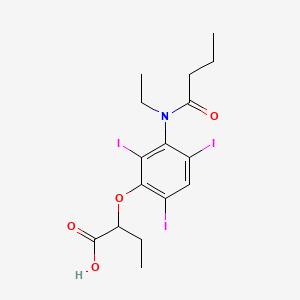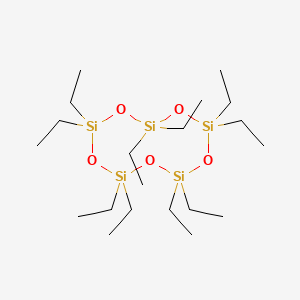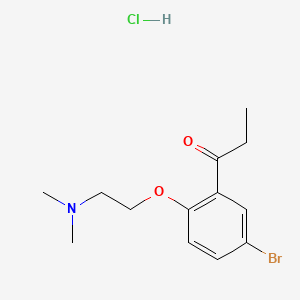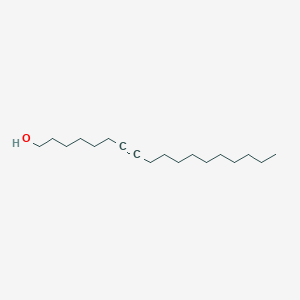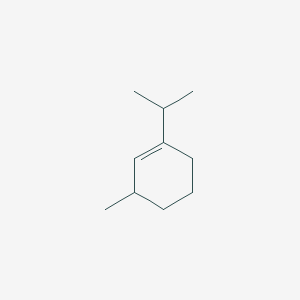
3-Methyl-1-(propan-2-yl)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(propan-2-yl)cyclohex-1-ene is a monoterpene that belongs to the class of cycloalkenes. It is characterized by a cyclohexene ring with methyl and isopropyl substituents at positions 1 and 4, respectively . This compound is known for its presence in various essential oils and its applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(propan-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 4-isopropyl-1-methylcyclohexene can be carried out using strong acids like sulfuric acid or Lewis acids like aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides are employed to facilitate the cyclization and isomerization reactions. The reaction conditions typically include elevated temperatures and pressures to optimize the conversion rates .
化学反応の分析
Types of Reactions
3-Methyl-1-(propan-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Halogenating Agents: Chlorine, bromine with UV light or radical initiators.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexenes.
科学的研究の応用
3-Methyl-1-(propan-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-1-(propan-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Similar Compounds
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: Similar structure but with an additional hydroxyl group.
1-Methyl-4-isopropylcyclohex-1-ene: Another isomer with different positioning of substituents.
Uniqueness
3-Methyl-1-(propan-2-yl)cyclohex-1-ene is unique due to its specific arrangement of methyl and isopropyl groups, which imparts distinct chemical and physical properties. This unique structure contributes to its specific reactivity and applications in various fields .
特性
CAS番号 |
13828-32-5 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
3-methyl-1-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h7-9H,4-6H2,1-3H3 |
InChIキー |
DDBNUTWRHSVAEQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


